molecular formula C25H42N2O4Si B2730367 Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate CAS No. 2445750-11-6

Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate

Cat. No.: B2730367
CAS No.: 2445750-11-6
M. Wt: 462.706
InChI Key: XOAMPNVTZRIHLP-MLNNCEHLSA-N
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Description

Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate is a structurally complex carbamate derivative featuring a cyclopentyl core with four stereochemical centers (1R,2S,3R,4S). Key substituents include:

  • A tert-butyl(dimethyl)silyl (TBS) ether at position 4, enhancing lipophilicity and protecting the hydroxyl group during synthetic modifications .
  • A hydroxyl group at position 3, which may participate in hydrogen bonding or serve as a site for further functionalization.
  • A tert-butyl carbamate at the amino group, a common protective moiety in medicinal chemistry to improve metabolic stability .

This compound’s stereochemistry and functional groups suggest applications in drug discovery, particularly for targets requiring rigid, polycyclic frameworks. Its synthesis likely involves multi-step routes with protective group strategies, as seen in analogous compounds .

Properties

IUPAC Name

tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N2O4Si/c1-24(2,3)30-23(29)26-19-15-20(31-32(7,8)25(4,5)6)22(28)21(19)27-14-13-17-11-9-10-12-18(17)16-27/h9-12,19-22,28H,13-16H2,1-8H3,(H,26,29)/t19-,20+,21+,22+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOAMPNVTZRIHLP-MLNNCEHLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C(C1N2CCC3=CC=CC=C3C2)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]([C@@H]([C@H]1N2CCC3=CC=CC=C3C2)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N2O4Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Molecular Formula and Structure

  • Molecular Formula : C₁₉H₃₁N₃O₄Si
  • Molecular Weight : 393.55 g/mol
  • IUPAC Name : Tert-butyl N-[(1R,2S,3R,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-hydroxycyclopentyl]carbamate

Structural Features

The compound features a tert-butyl group, a dimethylsilyl ether linkage, and a carbamate functional group. Its stereochemistry is significant for its biological activity.

Research indicates that compounds with similar structures often interact with biological targets such as enzymes and receptors. The presence of the isoquinoline moiety suggests potential interactions with neurotransmitter systems or as enzyme inhibitors.

Pharmacological Studies

  • Anticancer Activity : Studies on related compounds have shown that isoquinoline derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and migration.
  • Neuroprotective Effects : Some derivatives have been studied for neuroprotective effects, potentially beneficial in neurodegenerative diseases due to their ability to modulate neurotransmitter levels.
  • Anti-inflammatory Properties : The carbamate group may contribute to anti-inflammatory activity by inhibiting pro-inflammatory cytokines.

In Vitro Studies

In vitro assays have demonstrated that related compounds can inhibit specific cancer cell lines (e.g., breast cancer and leukemia) at micromolar concentrations. The mechanism often involves the modulation of cell cycle progression and apoptosis.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various isoquinoline derivatives. The findings indicated that modifications at the nitrogen atom significantly enhanced cytotoxicity against several cancer cell lines, suggesting that the tert-butyl N-carbamate structure might similarly enhance activity.

Study 2: Neuroprotective Effects

In another investigation, derivatives were tested for their ability to protect neuronal cells from oxidative stress. The results indicated that compounds with a similar structure could reduce reactive oxygen species (ROS) levels and improve cell viability in neuronal cultures.

Table 1: Biological Activity Summary

Activity TypeRelated CompoundsObserved Effects
AnticancerIsoquinoline DerivativesInduced apoptosis in cancer cells
NeuroprotectionSimilar CarbamatesReduced oxidative stress in neurons
Anti-inflammatoryVarious DerivativesInhibited pro-inflammatory cytokines

Table 2: Synthesis Methods

Synthesis MethodDescription
Pictet–Spengler ReactionUsed for forming isoquinoline structures
Carbamate FormationReaction of amine with carbonyl compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related tert-butyl carbamate derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound TBS-ether, 3,4-dihydroisoquinoline, hydroxyl ~500 (estimated) High stereochemical complexity; potential for CNS activity due to isoquinoline moiety
tert-Butyl[(1S,3R)-3-ethyl-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate Trifluoromethyl pyridinyl piperazine, ethyl group ~480 Enhanced solubility from trifluoromethyl group; piperazine may improve receptor affinity
tert-butyl N-[(1S,3S,4S)-3-benzyl-4-hydroxy-cyclopentyl]carbamate Benzyl, hydroxyl ~307 Simpler structure; benzyl group increases lipophilicity
tert-Butyl{(1R,3S)-3-isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}carbamate Phenyl-dihydropyridine, isopropyl ~440 Dihydropyridine moiety may confer redox stability; isopropyl enhances steric hindrance
tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)octahydroisoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate Octahydroisoquinoline, phenylbutan-2-yl ~501 Extended alkyl chain for membrane penetration; dual carbamate groups
tert-butyl N-[(1R,4R)-4-aminocyclopent-2-en-1-yl]carbamate Cyclopentene, amino ~198 Unsaturated ring; amino group enables conjugation or salt formation

Key Differences and Implications

Substituent Diversity: The TBS-ether in the target compound offers superior hydroxyl protection compared to simpler benzyl or hydroxyl groups in analogs .

Biological Activity: Analogs with N-carbamate groups (e.g., in ) exhibit antifungal activity (MIC: 0.64–1.91 mM), suggesting the target compound may share this property .

Synthetic Complexity :

  • The target compound’s four stereocenters necessitate advanced asymmetric synthesis techniques, unlike simpler derivatives (e.g., ) .
  • Silyl-protecting groups (TBS) increase synthetic yield stability compared to acid-labile groups in other carbamates .

Q & A

Q. Basic

  • NMR : ¹H and ¹³C NMR to identify carbamate (δ ~155 ppm in ¹³C), hydroxy (δ ~1.5 ppm in ¹H), and silyl ether (δ ~0.1 ppm for Si-CH₃) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z ~550) .
  • IR : Confirm carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl groups (broad peak at ~3400 cm⁻¹) .

How can contradictions in reported biological activity data for similar carbamates be resolved?

Q. Advanced

  • Meta-analysis : Compare datasets across studies using standardized assays (e.g., IC₅₀ values for enzyme inhibition) .
  • Structure-activity relationship (SAR) : Systematically vary substituents (e.g., silyl vs. benzyl groups) to isolate contributing factors .
  • In vitro vs. in vivo validation : Replicate conflicting results in matched cell lines or animal models .

What role does the tert-butyl(dimethyl)silyl group play in synthesis?

Q. Basic

  • Protection : The silyl group stabilizes the hydroxyl group during subsequent reactions (e.g., acidic or oxidative conditions) .
  • Orthogonality : Removable via tetra-n-butylammonium fluoride (TBAF) without affecting the carbamate .
    Application : Enables selective functionalization of the cyclopentyl ring .

How do computational methods predict this compound’s interaction with biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases) .
  • MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
    Validation : Cross-check with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

What strategies improve yields in multi-step syntheses?

Q. Basic

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance carbamate coupling .
  • Catalyst optimization : Screen Pd(PPh₃)₄ vs. Pd₂(dba)₃ for cyclization efficiency .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

How do hydroxy and carbamate groups influence pharmacokinetics?

Q. Advanced

  • LogP calculation : Predict hydrophilicity using Molinspiration or ACD/Labs (experimental LogP ~2.5) .
  • Metabolic stability : Incubate with liver microsomes; monitor degradation via LC-MS .
  • Bioavailability : Compare with analogs lacking the hydroxy group (e.g., tert-butyl N-methylcarbamate) .

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